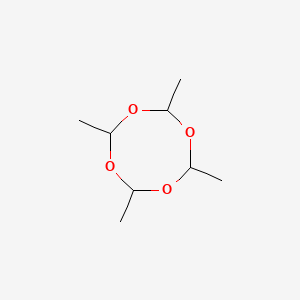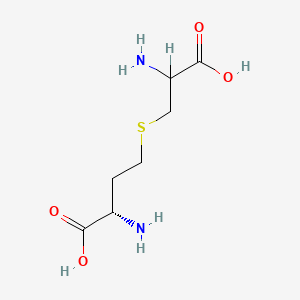
potassium;oxido(dioxo)vanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;oxido(dioxo)vanadium, also known as potassium metavanadate, is an inorganic compound with the molecular formula KO₃V. It is a colorless to pale green crystalline solid that is soluble in water. This compound is known for its role as a vanadium source in various chemical processes and its applications in different industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium;oxido(dioxo)vanadium can be synthesized through several methods. One common method involves the reaction of vanadium pentoxide (V₂O₅) with potassium hydroxide (KOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting solution is then evaporated to obtain the crystalline product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting vanadium pentoxide with potassium carbonate (K₂CO₃) or potassium hydroxide. The reaction is conducted in large reactors, and the product is purified through crystallization and filtration processes. The final product is dried and packaged for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions: Potassium;oxido(dioxo)vanadium undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It can act as an oxidizing agent, participating in redox reactions where it is reduced to lower oxidation states of vanadium.
Substitution Reactions: It can undergo substitution reactions where the oxido or dioxo groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reagents include reducing agents such as hydrogen peroxide (H₂O₂) and sulfur dioxide (SO₂). These reactions are typically carried out in aqueous solutions at controlled temperatures.
Substitution Reactions: Ligands such as ammonia (NH₃) or organic amines can be used in substitution reactions, often under reflux conditions.
Major Products Formed:
Oxidation-Reduction Reactions: The major products include various vanadium oxides and hydroxides, depending on the specific reaction conditions.
Substitution Reactions: The products include substituted vanadium complexes with different ligands.
Aplicaciones Científicas De Investigación
Potassium;oxido(dioxo)vanadium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation reactions and polymerization processes.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating certain diseases and conditions.
Industry: It is used in the production of ceramics, glass, and pigments. It also plays a role in the manufacturing of batteries, particularly potassium-ion batteries, where it serves as an electrode material.
Mecanismo De Acción
The mechanism of action of potassium;oxido(dioxo)vanadium involves its ability to participate in redox reactions and interact with various molecular targets. In biological systems, it can mimic phosphate ions and inhibit enzymes such as protein tyrosine phosphatases. This inhibition can affect cellular signaling pathways and lead to various biological effects. In industrial applications, its redox properties enable it to act as a catalyst in chemical reactions, facilitating the conversion of reactants to products.
Comparación Con Compuestos Similares
Potassium;oxido(dioxo)vanadium can be compared with other similar compounds, such as sodium metavanadate (NaVO₃) and ammonium metavanadate (NH₄VO₃). These compounds share similar chemical properties and applications but differ in their solubility, toxicity, and specific uses. For example:
Sodium Metavanadate: Similar to this compound, it is used in chemical synthesis and as a catalyst. it is more hygroscopic and has different solubility properties.
Ammonium Metavanadate: This compound is used in the ceramics and glass industries and has applications in catalysis. It is less toxic than this compound and has different handling and storage requirements.
Propiedades
IUPAC Name |
potassium;oxido(dioxo)vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.3O.V/q+1;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFYGYJPBUKISI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-][V](=O)=O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO3V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.038 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














